molecular formula C4H2F8O3S B1598021 2,2,3,3,3-Pentafluoropropyl trifluoromethanesulfonate CAS No. 6401-00-9

2,2,3,3,3-Pentafluoropropyl trifluoromethanesulfonate

Cat. No.: B1598021
CAS No.: 6401-00-9
M. Wt: 282.11 g/mol
InChI Key: QHZUUSNAUOEJBB-UHFFFAOYSA-N
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Description

2,2,3,3,3-Pentafluoropropyl trifluoromethanesulfonate is a chemical compound with the molecular formula C4H2F8O3S and a molecular weight of 282.11 g/mol . It is known for its high fluorine content and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,3,3,3-Pentafluoropropyl trifluoromethanesulfonate can be synthesized from pentafluoro-1-propanol and trifluoromethanesulfonic anhydride . The reaction typically involves the following steps:

    Reactants: Pentafluoro-1-propanol and trifluoromethanesulfonic anhydride.

    Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

    Purification: The product is purified using standard techniques such as distillation or recrystallization to achieve high purity levels.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. This ensures consistent quality and high yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,3-Pentafluoropropyl trifluoromethanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Conditions: These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, under controlled temperature and pressure.

Major Products

The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with an amine would yield an amine derivative, while reacting with an alcohol would yield an ether derivative.

Scientific Research Applications

2,2,3,3,3-Pentafluoropropyl trifluoromethanesulfonate has several applications in scientific research, including:

Mechanism of Action

The mechanism by which 2,2,3,3,3-pentafluoropropyl trifluoromethanesulfonate exerts its effects involves the interaction of its highly electronegative fluorine atoms with other molecules. This can lead to the formation of strong bonds and the stabilization of reactive intermediates in chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,3,3,3-Pentafluoropropyl trifluoromethanesulfonate is unique due to its high fluorine content and the presence of the trifluoromethanesulfonate group, which makes it highly reactive and useful in a variety of chemical reactions. Its ability to introduce fluorinated groups into organic molecules makes it a valuable reagent in synthetic chemistry.

Properties

IUPAC Name

2,2,3,3,3-pentafluoropropyl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F8O3S/c5-2(6,3(7,8)9)1-15-16(13,14)4(10,11)12/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZUUSNAUOEJBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(F)F)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379769
Record name 3H,3H-Perfluoropropyl triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6401-00-9
Record name 3H,3H-Perfluoropropyl triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3,3-Pentafluoroprop-1-yl trifluoromethanesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of trifluoromethanesulfonic anhydride (40 mL, 0.24 mol) and 2,2,3,3,3-pentafluoropropanol (25 mL, 0.24 mol) was heated under argon at 90° C. overnight. Then, the crude mixture was distilled at atmospheric pressure to give the desired product as a colourless oil (97% yield).
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2,3,3,3-Pentafluoropropyl trifluoromethanesulfonate
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2,2,3,3,3-Pentafluoropropyl trifluoromethanesulfonate
Reactant of Route 3
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2,2,3,3,3-Pentafluoropropyl trifluoromethanesulfonate

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